molecular formula C28H28N2O2 B11180672 (1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11180672
M. Wt: 424.5 g/mol
InChI Key: FYSKFBMJPIDWJH-UHFFFAOYSA-N
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Description

(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2,1-ij]quinoline structure, followed by the introduction of the ethoxyphenyl and imino groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other pyrroloquinoline derivatives and imino compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)imino-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C28H28N2O2/c1-5-32-21-16-14-20(15-17-21)29-24-22-12-9-13-23-25(22)30(26(24)31)27(2,3)18-28(23,4)19-10-7-6-8-11-19/h6-17H,5,18H2,1-4H3

InChI Key

FYSKFBMJPIDWJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C3=C4C(=CC=C3)C(CC(N4C2=O)(C)C)(C)C5=CC=CC=C5

Origin of Product

United States

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